Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-
Description
The compound Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a structurally complex acetamide derivative featuring a phenylmethyl (benzyl) group and a trifluoromethyl-substituted propenyl moiety. This compound belongs to a broader class of trifluoromethylated acetamides, which are of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing and lipophilic properties imparted by the trifluoromethyl (CF₃) group .
Properties
CAS No. |
832722-38-0 |
|---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3 |
InChI Key |
HJVOBIPLLYZQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:
N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.
Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Electrophilic and Radical Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is electron-withdrawing, enhancing the reactivity of adjacent functional groups. Studies on hypervalent iodine-based trifluoromethylation reagents (e.g., Togni’s reagent) reveal that CF₃ groups can participate in radical or electrophilic transfer mechanisms under Lewis acid activation . For example:
-
Zinc(II)-mediated activation facilitates ligand exchange at the iodine center, enabling CF₃ transfer to nucleophiles like alcohols or sulfonic acids .
-
Protonation of trifluoromethylating agents forms stable intermediates (e.g., [H₂]⁺), which exhibit first-order kinetics in reactions with sulfonic acids .
These insights suggest that the trifluoromethyl group in the target compound could act as a directing group or participate in CF₃ transfer under similar conditions.
Propenyl Group Reactivity
The propenyl (allyl) moiety undergoes stereoselective transformations. For instance:
-
Catalytic olefination with CF₃CCl₃ has been used to synthesize trifluoromethylated styrenes, which are precursors to α-CF₃-β-aryl enamines .
-
Cyclization reactions involving trifluoromethylated alkenes and amines yield heterocyclic structures (e.g., 2-CF₃-indoles) via nitro-group reduction and intramolecular cyclization .
Table 1: Key Reactions of Trifluoromethyl-Substituted Alkenes
Acetamide Functionalization
The acetamide group can undergo hydrolysis or act as a directing group:
-
Hydrolysis under acidic/basic conditions yields carboxylic acids and amines. For example, N-(3-(trifluoromethyl)phenyl)acetamide hydrolyzes to 3-(trifluoromethyl)aniline .
-
Nucleophilic substitution at the amide nitrogen is sterically hindered by the benzyl group but could occur with strong electrophiles.
Comparative Reactivity with Structural Analogs
The compound’s unique trifluoromethyl-propenyl-acetamide architecture distinguishes it from simpler analogs:
Table 2: Reactivity Comparison with Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of acetamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated the efficacy of related compounds in targeting specific cancer cell lines .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes .
Agrochemicals
Acetamide derivatives are being explored for use in agrochemicals due to their herbicidal and fungicidal properties. The trifluoromethyl group enhances the bioactivity of these compounds, allowing for selective targeting of weeds while minimizing damage to crops. Studies have shown that certain derivatives can effectively control weed populations in agricultural settings .
Materials Science
Polymer Chemistry
In materials science, acetamide-based compounds are being investigated for their role in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of the trifluoromethyl group into polymer backbones has been shown to improve resistance to solvents and thermal degradation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of acetamide derivatives on breast cancer cell lines. The results indicated that certain modifications to the acetamide structure significantly increased cytotoxicity against MCF-7 cells, suggesting a promising avenue for drug development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of acetamide derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with higher fluorine content exhibited greater inhibition zones in agar diffusion tests, highlighting the importance of structural modifications in enhancing antimicrobial activity .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases bioactivity |
| Acetamide Functional Group | Enhances solubility |
| Aromatic Substitution | Modulates selectivity |
Mechanism of Action
The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl-Substituted Acetamides
Compounds bearing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. Key analogs include:
Key Observations :
- The trifluoromethyl group enhances intermolecular interactions, as seen in N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide , where Cl···O halogen bonds stabilize the crystal lattice .
- Bulky substituents (e.g., adamantyl in ) may improve target selectivity in drug design but reduce solubility.
Phenylmethyl-Substituted Acetamides
Examples include:
Key Observations :
- The phenylmethyl group in AdipoRon enhances blood-brain barrier penetration, enabling central nervous system activity .
- Fluorinated phenyl rings (e.g., in ) improve pesticidal efficacy by resisting metabolic degradation.
Propenyl-Substituted Acetamides
Propenyl groups contribute to conformational flexibility and reactivity. Relevant examples:
Key Observations :
- Propenyl-linked trifluoromethyl groups (as in ) enhance antifungal activity through increased electrophilicity.
- Conformational flexibility in propenyl derivatives may optimize binding to biological targets .
Physicochemical Data
Biological Activity
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H14F3NO
- Molecular Weight : 257.25 g/mol
- CAS Number : 832722-38-0
This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, potentially influencing its pharmacokinetic properties.
Biological Activity Overview
The biological activity of acetamides, including N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-, has been studied in various contexts:
- Antimicrobial Activity : Some acetamide derivatives have shown moderate activity against gram-positive bacteria. Specifically, compounds with multiple methoxy groups and piperazine moieties have exhibited enhanced antibacterial properties .
- Toxicological Profile : Acetamide compounds generally display low toxicity levels, with LD50 values exceeding 24 g/kg in certain studies. They are not considered mutagenic and have low environmental toxicity . However, high doses can lead to liver damage and other organ toxicity .
- Potential Therapeutic Applications : The presence of the piperidine moiety in some acetamide derivatives has been correlated with increased biological activity, suggesting potential applications in drug development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Meta-substituted derivatives with electron-withdrawing groups tend to exhibit the most potent antimicrobial activities.
- Ortho-substitutions are generally not well tolerated, except for certain halogen groups like chloro .
Case Studies
A study examining various acetamide derivatives highlighted the following findings:
| Compound | Activity | Notes |
|---|---|---|
| Compound 30 | Moderate against gram-positive bacteria | Contains multiple methoxy groups |
| Compound 36 | Active against gram-positive and negative bacteria | Features a piperidine moiety |
| Compound 44 | Active against pathogenic fungi | Contains N-methyl piperazine group |
These results suggest that modifications in the acetamide structure can significantly influence their biological efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(benzyl)-N-(trifluoromethylpropenyl)acetamide derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a two-step approach may include: (1) Reacting benzylamine with a trifluoromethylpropenyl halide to form the secondary amine intermediate. (2) Acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine in acetonitrile) . Reaction progress can be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; trifluoromethyl group via NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., calculated vs. observed m/z values within 5 ppm error) .
- Elemental Analysis : Matching calculated and observed C/H/N percentages (e.g., ±0.3% tolerance) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : Due to the hydrophobic trifluoromethyl and benzyl groups, dimethyl sulfoxide (DMSO) is commonly used for stock solutions. For aqueous compatibility, dilute in PBS or cell culture media (<1% DMSO final concentration) to avoid cytotoxicity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Methodological Answer : The electron-withdrawing CF group reduces electron density on the adjacent propenyl chain, enhancing electrophilicity. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to quantify this effect. Steric hindrance from the CF group may also alter binding kinetics in enzyme inhibition assays .
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Methodological Answer : Structural modifications include:
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Systematic validation steps: (1) Replicate assays under standardized conditions (e.g., cell line, incubation time). (2) Compare dose-response curves (IC values) using ANOVA to assess statistical significance. (3) Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What in silico tools are effective for predicting this compound’s metabolic stability?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
